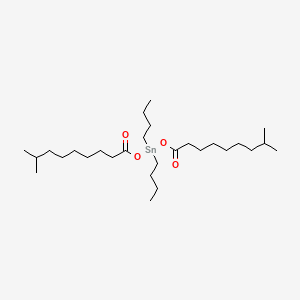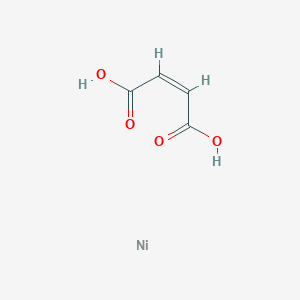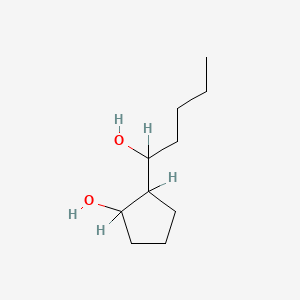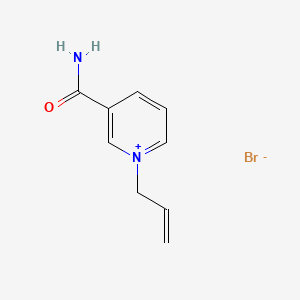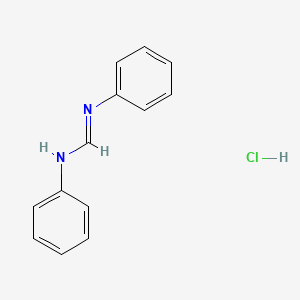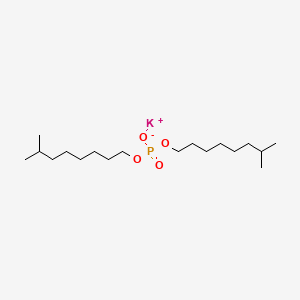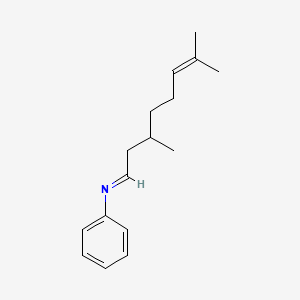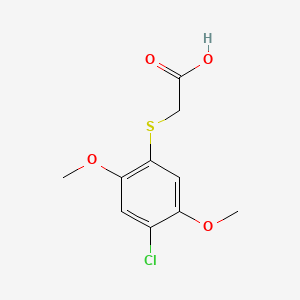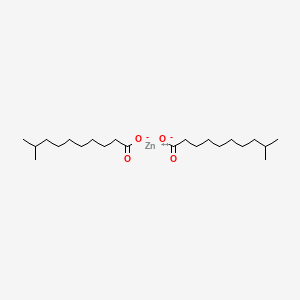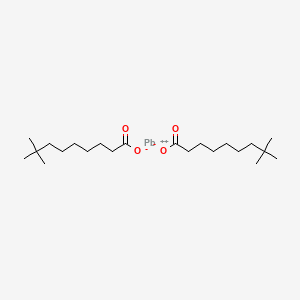
Lead(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+) neoundecanoate is a chemical compound with the molecular formula C22H42O4Pb. It is a lead-based compound where lead is in the +2 oxidation state, bonded to neoundecanoate ligands. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) neoundecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows:
PbO+2C11H21COOH→Pb(C11H21COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Lead(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead compounds with different ligands.
Scientific Research Applications
Lead(2+) neoundecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Used in the production of coatings, pigments, and stabilizers for plastics.
Mechanism of Action
The mechanism of action of lead(2+) neoundecanoate involves its interaction with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with calcium-dependent processes and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Lead(2+) acetate
- Lead(2+) oxide
- Lead(2+) carbonate
Uniqueness
Lead(2+) neoundecanoate is unique due to its specific ligand structure, which imparts different solubility and reactivity properties compared to other lead compounds. This makes it particularly useful in applications where specific chemical properties are required.
Properties
CAS No. |
93894-49-6 |
|---|---|
Molecular Formula |
C22H42O4Pb |
Molecular Weight |
578 g/mol |
IUPAC Name |
8,8-dimethylnonanoate;lead(2+) |
InChI |
InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
QGDFCTDEJADSSV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




